molecular formula C13H19N5O2S B5903604 4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide

4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B5903604
M. Wt: 309.39 g/mol
InChI Key: HNXYXMOYTKKGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CP-690,550 and belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors). JAK inhibitors have been shown to have a wide range of potential therapeutic applications, including the treatment of autoimmune diseases, cancer, and other inflammatory conditions.

Mechanism of Action

The mechanism of action of CP-690,550 involves the inhibition of Janus kinases, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting these enzymes, CP-690,550 can reduce the activity of immune cells and decrease inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have antitumor activity, and may have potential applications in the treatment of cancer. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of CP-690,550 is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of CP-690,550 is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on CP-690,550. One area of interest is in the development of more potent and selective JAK inhibitors, which could have even greater therapeutic potential. Another area of interest is in the development of combination therapies that combine JAK inhibitors with other drugs, such as immunomodulators or chemotherapeutic agents. Finally, there is also interest in the development of new formulations of CP-690,550 that could improve its pharmacokinetic properties and make it more useful in clinical settings.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the condensation of 3-methyl-1,2,4-thiadiazol-5-amine with cyclopentanone to form 4-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-yl ketone. This intermediate is then reacted with piperazine and isocyanate to form the final product, 4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors have been shown to be effective in reducing inflammation and suppressing the immune system, which can help to alleviate the symptoms of these conditions.

properties

IUPAC Name

4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-9-14-12(21-16-9)15-13(20)17-6-7-18(11(19)8-17)10-4-2-3-5-10/h10H,2-8H2,1H3,(H,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXYXMOYTKKGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)N2CCN(C(=O)C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.